molecular formula C21H25NO3 B5685912 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide

4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide

Cat. No. B5685912
M. Wt: 339.4 g/mol
InChI Key: DGSFGLMRRZVVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide, also known as EPPB, is a compound that has gained attention in scientific research due to its potential as a tool for studying protein function and regulation. EPPB is a small molecule that can selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes.

Mechanism of Action

4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide works by binding to specific proteins, altering their activity and function. It has been shown to selectively bind to a specific region of proteins known as the PRC1 domain, which is involved in protein-protein interactions and regulation. By binding to this domain, 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide can alter the activity of specific proteins and allow researchers to investigate their role in various biological processes.
Biochemical and Physiological Effects:
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects, particularly in the context of protein regulation. It has been shown to alter the activity of specific proteins, leading to changes in protein degradation, protein-protein interactions, and protein localization. 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has also been shown to have anti-cancer properties, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in lab experiments is its ability to selectively bind to specific proteins, allowing researchers to investigate their role in various biological processes. 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is also a small molecule, making it easy to work with and manipulate in the lab. However, one limitation of using 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is its specificity for the PRC1 domain, which may limit its usefulness in studying proteins that do not contain this domain.

Future Directions

There are several future directions for research involving 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide. One potential area of study is the development of new compounds that can selectively bind to other regions of proteins, allowing researchers to investigate their role in various biological processes. Another area of study is the use of 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in the development of new cancer treatments, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation. Additionally, 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide may be useful in the study of other diseases and biological processes, providing a valuable tool for researchers in a variety of fields.

Synthesis Methods

The synthesis of 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide involves several steps, including the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N-methyl-4-aminobenzamide to produce the final product, 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide.

Scientific Research Applications

4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been used in a variety of scientific research studies, particularly in the field of protein regulation. It has been shown to selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes. 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been used in studies on protein degradation, protein-protein interactions, and protein localization.

properties

IUPAC Name

4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-2-25-19-10-8-17(9-11-19)20(23)22-16-21(12-14-24-15-13-21)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSFGLMRRZVVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

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